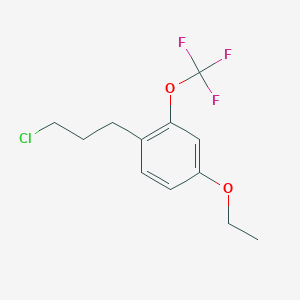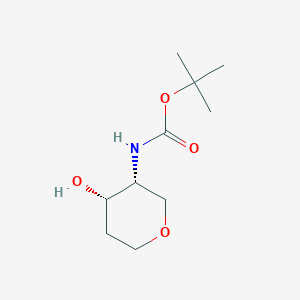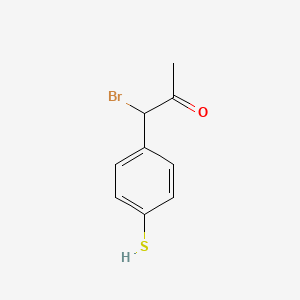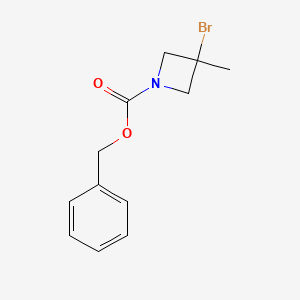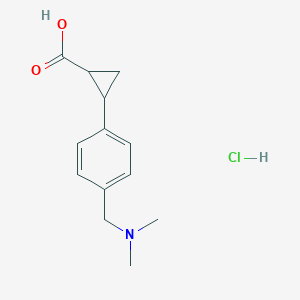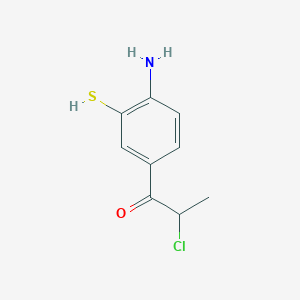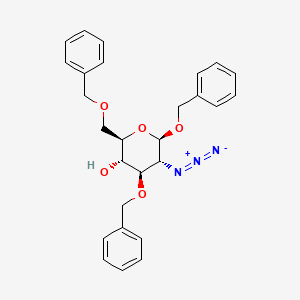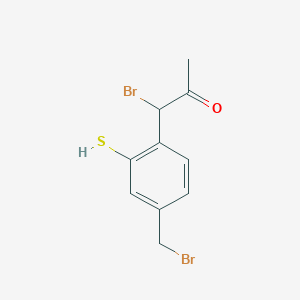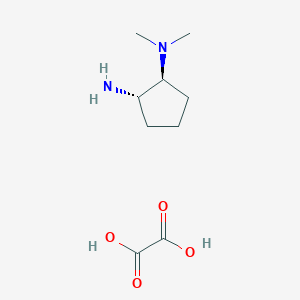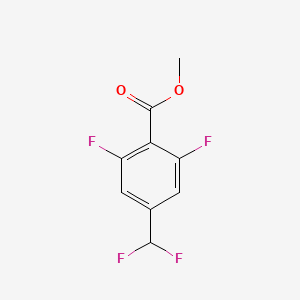
Methyl 2,6-difluoro-4-(difluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate is an organic compound characterized by the presence of difluoromethyl and difluorobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(difluoromethyl)-2,6-difluorobenzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 4-(difluoromethyl)-2,6-difluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: It can engage in cross-coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and metal catalysts. For example, palladium-catalyzed cross-coupling reactions are often employed to introduce various functional groups into the molecule .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring .
Applications De Recherche Scientifique
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 4-(difluoromethyl)-2,6-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(trifluoromethyl)-2,6-difluorobenzoate
- Methyl 4-(chloromethyl)-2,6-difluorobenzoate
- Methyl 4-(bromomethyl)-2,6-difluorobenzoate
Uniqueness
Methyl 4-(difluoromethyl)-2,6-difluorobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Propriétés
Formule moléculaire |
C9H6F4O2 |
|---|---|
Poids moléculaire |
222.14 g/mol |
Nom IUPAC |
methyl 4-(difluoromethyl)-2,6-difluorobenzoate |
InChI |
InChI=1S/C9H6F4O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3 |
Clé InChI |
HSSRKEKBTJYBBT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1F)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


